4-(Butylaminocarbonyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(butylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-2-3-8-13-11(14)9-4-6-10(7-5-9)12(15)16/h4-7,15-16H,2-3,8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXNMPMFCXGXPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378360 | |

| Record name | 4-(Butylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252663-48-2 | |

| Record name | 4-(Butylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Butylaminocarbonyl)phenylboronic acid CAS number 252663-48-2

An In-Depth Technical Guide to 4-(Butylaminocarbonyl)phenylboronic Acid

This guide provides an in-depth technical overview of this compound (CAS No. 252663-48-2), a versatile building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights to facilitate its effective application in the laboratory.

Introduction and Significance

This compound is a bifunctional organic compound featuring a phenylboronic acid moiety and an N-butylamide group. This unique structure makes it a valuable reagent, primarily in palladium-catalyzed cross-coupling reactions. The boronic acid group is a key participant in the Nobel Prize-winning Suzuki-Miyaura coupling, a cornerstone of carbon-carbon bond formation.[1] The butylaminocarbonyl portion of the molecule can influence its solubility, stability, and interaction with other molecules, making it a strategic choice in the synthesis of complex organic molecules, especially in the realms of pharmaceutical and materials science.[2] The presence of the amide functionality also opens avenues for its use in creating compounds with specific biological activities.[1][3]

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is crucial for its proper handling, storage, and application in chemical reactions.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 252663-48-2 | [4] |

| Molecular Formula | C₁₁H₁₆BNO₃ | [2][4] |

| Molecular Weight | 221.06 g/mol | [2][4] |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | 206-210 °C | [2] |

| Purity | Typically ≥97% | [5] |

| Storage | 2-8°C, under dry, sealed conditions | [2] |

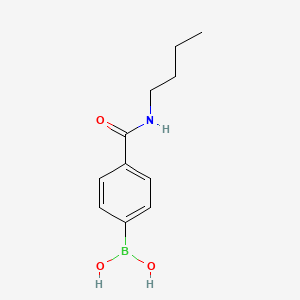

Chemical Structure

The structure of this compound is foundational to its reactivity.

Caption: Structure of this compound.

Synthesis and Manufacturing

While several synthetic routes to arylboronic acids exist, a common and direct method for preparing this compound involves the amidation of 4-carboxyphenylboronic acid. This approach is advantageous due to the commercial availability of the starting materials.

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Representative)

-

Reaction Setup: To a solution of 4-carboxyphenylboronic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.

-

Amine Addition: Cool the reaction mixture to 0°C in an ice bath. Add n-butylamine (1.1 equivalents) dropwise to the solution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure this compound.

Key Applications: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a powerful method for constructing biaryl structures, which are prevalent in many pharmaceutical agents and functional materials.[1]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: A palladium(0) catalyst reacts with an organic halide (R-X) to form a palladium(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a step that is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine this compound (1.2 equivalents), the desired aryl halide (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).

-

Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene and water.

-

Reaction Conditions: Heat the mixture to a temperature between 80-100°C and stir under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.

-

Workup and Purification: After cooling to room temperature, perform an aqueous workup, extract the product with an organic solvent, and purify using standard laboratory techniques like column chromatography.

The choice of catalyst, base, and solvent can be critical and may require optimization depending on the specific aryl halide used.[6][7]

Analytical Characterization

To ensure the identity and purity of this compound, a combination of analytical techniques is employed. While specific spectra for this compound are not widely published, the expected data can be inferred from its structure.

Table 2: Expected Analytical Data

| Technique | Expected Characteristic Signals |

| ¹H NMR | Aromatic protons (doublets, ~7.5-8.0 ppm), N-H proton of the amide (broad singlet), butyl chain protons (multiplets, ~0.9-3.4 ppm), B(OH)₂ protons (broad singlet, may be exchangeable). |

| ¹³C NMR | Aromatic carbons (~125-140 ppm), amide carbonyl carbon (~165-170 ppm), butyl chain carbons (~13-40 ppm). The carbon attached to boron can sometimes be difficult to observe.[8] |

| FT-IR | O-H stretch from boronic acid (~3200-3500 cm⁻¹, broad), N-H stretch from amide (~3300 cm⁻¹), C=O stretch from amide (~1640 cm⁻¹), aromatic C=C stretches (~1600, 1400 cm⁻¹), B-O stretch (~1350 cm⁻¹). |

| Mass Spec. | Expected molecular ion peak corresponding to the molecular weight (221.06 g/mol ). |

Applications in Research and Drug Discovery

The unique structural features of this compound make it a compound of interest in several areas of chemical research.

-

Medicinal Chemistry: Boronic acids are a class of compounds with a growing number of applications in medicine, most notably with the proteasome inhibitor bortezomib.[9][10] The N-substituted benzamide scaffold is also a common feature in many biologically active molecules.[1][3] Therefore, this reagent serves as a valuable starting material for the synthesis of novel drug candidates.

-

Functional Materials: The ability to form stable biaryl linkages through Suzuki-Miyaura coupling makes this compound suitable for the synthesis of organic light-emitting diodes (OLEDs), polymers, and other functional materials where precise molecular architecture is required.[2]

-

Combinatorial Chemistry: The amide and boronic acid functionalities provide two distinct points for chemical modification, making it a useful building block in the creation of compound libraries for high-throughput screening.

Safety, Handling, and Storage

Proper safety precautions are essential when working with this compound and other arylboronic acids.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place, as boronic acids can be hygroscopic.[12] Recommended storage is at 2-8°C.[2]

-

First Aid:

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Arylboronic acids may be considered potentially genotoxic impurities, and appropriate measures should be taken to control their levels in active pharmaceutical ingredients (APIs).[11]

References

-

Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. (n.d.). MedChemComm (RSC Publishing). Retrieved from [Link]

-

Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., Luo, Y., & Zhao, Y. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562. [Link]

-

Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10). [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(194). [Link]

-

Gomes, P. A. C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... Retrieved from [Link]

-

Chen, K. J., et al. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC - NIH. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and theoretical, 1 H and 13 C NMR isotropic chemical.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of 4 amino phenyl boronic acid derivative.

-

SciSpace. (n.d.). Design and Synthesis of Phenyl Boronic Acids and Benzothiophenones as Anticholinesterases. Retrieved from [Link]

-

Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 80(8), 359-371. [Link]

-

Li, Y., et al. (2007). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PMC - NIH. Retrieved from [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. rsc.org [rsc.org]

- 3. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. fishersci.ca [fishersci.ca]

- 6. researchgate.net [researchgate.net]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 4-(Butylaminocarbonyl)phenylboronic Acid: Properties, Synthesis, and Key Applications

This guide provides an in-depth exploration of 4-(butylaminocarbonyl)phenylboronic acid, a versatile bifunctional reagent that has garnered significant interest in organic synthesis and drug development. We will move beyond a simple recitation of facts to explain the causality behind its utility, focusing on its physicochemical properties, synthesis, and pivotal roles in Suzuki-Miyaura cross-coupling reactions and advanced chemical sensing applications. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique characteristics in their work.

Part 1: Core Physicochemical Properties and Characterization

This compound is an arylboronic acid derivative distinguished by a butylamide functional group at the para position. This substitution pattern imparts specific solubility and reactivity characteristics that are central to its applications.

The boronic acid moiety is a Lewis acid, capable of reversible covalent interactions, while the amide group can influence solubility and participate in hydrogen bonding, potentially acting as a directing or stabilizing group in complex molecular assemblies.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆BNO₃ | [1][2][3] |

| Molecular Weight | 221.06 g/mol | [1][2][3] |

| CAS Number | 252663-48-2 | [2][3] |

| Appearance | Typically a white to off-white solid | N/A |

| Melting Point | 206-210 °C | [1] |

| Storage Conditions | Store at -20°C or 2-8°C, keep dry and sealed | [1][2] |

Stability and Handling Considerations: Like many boronic acids, this compound can undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[4] This process is reversible but can complicate stoichiometry in reactions. Therefore, it is imperative to store the reagent under dry conditions.[1][2] For maximum product recovery from vials, centrifugation before opening is recommended.[2]

Part 2: Synthesis and Purification

While this compound is commercially available, understanding its synthesis provides insight into its purity and potential side products. A common and logical laboratory-scale synthesis involves the acylation of a commercially available precursor, 4-aminophenylboronic acid. This approach offers a high-yielding and straightforward pathway.

Caption: A logical workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis via Acylation

This protocol describes a representative procedure. Researchers should adapt it based on available laboratory equipment and safety protocols.

-

Reaction Setup: To a stirred solution of 4-aminophenylboronic acid (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (N₂ or Ar), add a non-nucleophilic base such as triethylamine (1.5 eq). Cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add butyryl chloride (1.1 eq) dropwise to the cooled solution. The choice of an acyl chloride is critical for driving the reaction to completion.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Quench the reaction by adding water. Acidify the aqueous layer with dilute HCl (e.g., 1M HCl) to a pH of ~3-4. This step is crucial to ensure the boronic acid is in its protonated state and to protonate any excess base.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield the final, pure product.

Part 3: Core Application I: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl structures.[5] this compound serves as an excellent coupling partner, providing a substituted phenyl ring to a variety of organic halides or triflates.[1]

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[6][7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general methodology for coupling this compound with a generic aryl bromide.

-

Reagent Preparation: In a reaction vessel suitable for heating under an inert atmosphere (e.g., a Schlenk flask), combine the aryl bromide (1.0 eq), this compound (1.2 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq). The boronic acid is used in slight excess to drive the reaction to completion.

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%) or a more active pre-catalyst system like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos).

-

Solvent Addition & Degassing: Add a solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.[8] Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes or by using several freeze-pump-thaw cycles. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄ or MgSO₄, and concentrate. Purify the residue via flash column chromatography to isolate the desired biaryl product.

Part 4: Core Application II: Boronic Acid-Based Chemical Sensing

A powerful application of phenylboronic acids is in the design of chemical sensors, particularly for cis-diol-containing molecules like saccharides (e.g., glucose) and glycoproteins.[9][10][11] This functionality stems from the reversible formation of a stable five- or six-membered cyclic boronate ester.[10]

This interaction can be coupled with a signal transduction mechanism, such as fluorescence, to create a sensor. For example, a fluorophore can be positioned near the boronic acid. The binding of a diol alters the electronic environment of the boron atom (from sp² to sp³ hybridization), which in turn modulates the fluorescence output (e.g., via Photoinduced Electron Transfer, PET), leading to a detectable signal.[12]

Caption: Reversible binding of a diol to a boronic acid sensor.

Conceptual Workflow: Fluorescent Glucose Sensor

While this compound itself is not fluorescent, it serves as a foundational scaffold. A complete sensor would require its conjugation to a fluorophore.

-

Sensor Synthesis: Synthesize a conjugate where a fluorophore (e.g., anthracene or a pyrene derivative) is covalently linked to the this compound scaffold, ensuring the fluorophore is in proximity to the boronic acid.

-

Baseline Measurement: In a buffered aqueous solution at a physiologically relevant pH, measure the baseline fluorescence of the sensor molecule. The pH is critical as it affects the pKa of the boronic acid and its affinity for diols.

-

Analyte Addition: Introduce a solution containing the diol analyte (e.g., glucose).

-

Signal Detection: Upon addition of the analyte, the boronic acid will form a cyclic ester.[10] This binding event is designed to cause a change in the fluorescence signal (either enhancement or quenching). Record the fluorescence intensity.

-

Quantification: A calibration curve can be generated by plotting the change in fluorescence intensity against varying concentrations of the analyte, allowing for quantitative detection. This principle is foundational for developing sensors to monitor glucose levels or detect specific glycans on cell surfaces.[11][13]

Part 5: Role in Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry.[14] The boron atom can form reversible covalent bonds with active site nucleophiles (e.g., the serine hydroxyl in a protease), making them effective enzyme inhibitors. The FDA-approved drugs Bortezomib (a proteasome inhibitor) and Vaborbactam (a β-lactamase inhibitor) are prominent examples that validate this strategy.[14]

This compound is a valuable building block in this field.[1][15] It provides a synthetically versatile handle to construct more complex molecules. The amide functionality can be used to modulate pharmacokinetic properties such as solubility and cell permeability, or it can serve as a vector to append other functionalities, enabling the creation of targeted therapies or sophisticated drug delivery systems.[11][16]

Conclusion

This compound is far more than a simple chemical reagent. It is a precisely engineered molecular tool whose distinct functional groups—the reactive boronic acid and the modulating butylamide—endow it with significant utility. Its primary roles in robust C-C bond formation via the Suzuki-Miyaura coupling and as a recognition element in advanced chemical sensors are well-established. As the fields of medicinal chemistry and materials science continue to evolve, the demand for such versatile and well-characterized building blocks will undoubtedly grow, positioning this compound as a key component in the development of novel therapeutics, diagnostics, and functional materials.

References

-

This compound - Data Sheet. United States Biological. [Link]

-

B-[4-[(Butylamino)carbonyl]phenyl]boronic acid, 97% Purity, C11H16BNO3, 100 grams. Oakwood Chemical. [Link]

-

This compound. MySkinRecipes. [Link]

-

Molecular Boronic Acid-Based Saccharide Sensors. National Institutes of Health (NIH). [Link]

-

Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Luminescence. [Link]

-

Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ResearchGate. [Link]

-

A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. MDPI. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Harnessing the Power of Boronic Acids: Applications in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNE. eScholarship.org. [Link]

-

A dynamic reversible phenylboronic acid sensor for real-time determination of protein-carbohydrate interactions on living cancer cells. PubMed. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Center for Biotechnology Information. [Link]

-

Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI. [Link]

-

Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]

-

Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application. Tsinghua University Press. [Link]

- A kind of preparation method of 4 amino phenyl boronic acid derivative.

-

Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI. [Link]

-

Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. usbio.net [usbio.net]

- 3. calpaclab.com [calpaclab.com]

- 4. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 5. rose-hulman.edu [rose-hulman.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A dynamic reversible phenylboronic acid sensor for real-time determination of protein-carbohydrate interactions on living cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. mdpi.com [mdpi.com]

physical and chemical properties of 4-(Butylaminocarbonyl)phenylboronic acid

An In-depth Technical Guide to 4-(Butylaminocarbonyl)phenylboronic acid

Executive Summary

This compound is a specialized derivative of phenylboronic acid, engineered for enhanced utility in modern organic synthesis and medicinal chemistry. As a bifunctional molecule, it combines the versatile reactivity of the boronic acid moiety with the modulating effects of the N-butyl amide group. This guide offers a comprehensive overview of its core physicochemical properties, reactivity, and analytical characterization. We delve into its pivotal role as a building block in Suzuki-Miyaura cross-coupling reactions and its emerging applications in the development of sophisticated chemical biology tools, such as protein degraders. The inherent chemical behaviors of boronic acids, including Lewis acidity, diol binding, and oxidative stability, are discussed in the context of this specific derivative to provide researchers and drug development professionals with a foundational understanding for its effective application.

Introduction to Phenylboronic Acids: A Framework for Understanding

Phenylboronic acids are organoboron compounds characterized by a phenyl group and two hydroxyl groups attached to a central boron atom.[1] They are generally stable, easy-to-handle crystalline solids, which makes them highly valuable in organic synthesis.[1][2] The boron atom in these compounds is sp²-hybridized, possessing an empty p-orbital that imparts mild Lewis acidity.[1] This electronic configuration is the foundation for their most critical chemical behaviors:

-

Participation in Cross-Coupling Reactions: Most notably, the Suzuki-Miyaura reaction, where the boronic acid serves as the organometallic nucleophile to form new carbon-carbon bonds.[3][4]

-

Reversible Covalent Interactions: The ability to form reversible boronate ester bonds with 1,2- and 1,3-diols is the basis for their use in sensors, drug delivery, and as protecting groups.[1][2]

This compound builds upon this foundational chemistry. The introduction of the butylaminocarbonyl substituent at the para position modifies the electronic properties of the phenyl ring and provides an additional functional handle, potentially influencing reactivity, solubility, and biological interactions.[5]

Physicochemical Properties of this compound

The reliable application of any chemical reagent begins with a thorough understanding of its fundamental physical and chemical identifiers. Key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 252663-48-2 | [5][6][7][8] |

| Molecular Formula | C₁₁H₁₆BNO₃ | [5][6][7] |

| Molecular Weight | 221.06 g/mol | [5][6] |

| Appearance | White to off-white solid/powder | Inferred from related compounds[1][3] |

| Melting Point | 206-210 °C | [5] |

| Density (Predicted) | 1.14 ± 0.1 g/cm³ | [5] |

| Purity | Available in purities of ≥95% to ≥97% | [5][7][8] |

| Solubility | Expected to be soluble in polar organic solvents (e.g., Methanol, DMSO) and poorly soluble in non-polar solvents (e.g., hexanes).[1] | Inferred from Phenylboronic acid[1] |

Spectroscopic and Analytical Characterization

While specific spectra for this exact molecule are not publicly indexed, its structure allows for predictable characterization using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the phenyl ring, typically in the δ 7.5-8.0 ppm region. The butyl group will exhibit characteristic aliphatic signals, including a triplet for the terminal methyl group and multiplets for the methylene groups. The amide N-H proton will likely appear as a broad singlet, and the boronic acid O-H protons will present as a very broad, often exchangeable, singlet.

-

¹³C NMR: The carbon spectrum will show signals for the aromatic carbons, the carbonyl carbon of the amide, and the four distinct carbons of the butyl chain. The carbon atom directly bonded to boron can sometimes be difficult to detect due to quadrupolar relaxation.[9]

-

¹¹B NMR: This technique is particularly useful for studying boronic acids.[10] A signal in the range of δ 28-30 ppm is characteristic of a trigonal boronic acid, which will shift significantly upon formation of a tetrahedral boronate ester with a diol.[9][10]

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive method for the quantitation of boronic acids.[11] Analysis is typically performed in negative ion mode, where the deprotonated molecular ion [M-H]⁻ would be observed.[11][12] For this compound, this would correspond to an m/z of approximately 220.1.

Chemical Properties and Reactivity

The utility of this compound is defined by the reactivity of its boronic acid functional group, which is subtly modulated by the amide substituent.

Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] It serves as a stable, easy-to-handle source of the 4-(butylaminocarbonyl)phenyl moiety, enabling the formation of biaryl structures, which are common motifs in pharmaceuticals.[4][5] The butylaminocarbonyl group can serve as a directing or stabilizing element in the synthesis of more complex molecules.[5]

Reversible Esterification with Diols

Like other boronic acids, this compound can react reversibly with compounds containing 1,2- or 1,3-diol functionalities, such as sugars and glycoproteins, to form five- or six-membered cyclic boronate esters.[3][13] This reaction is pH-dependent and forms the basis for using boronic acids in sensing applications, particularly for glucose monitoring.[4][14]

Dehydration to Boroxines

Upon thermal dehydration, phenylboronic acids can undergo intermolecular condensation to form a stable, six-membered trimeric anhydride known as a boroxine.[1][3] This is a reversible process, and the boroxine readily hydrolyzes back to the monomeric boronic acid in the presence of water.

Oxidative Stability

A critical consideration for boronic acids, especially in biological applications, is their susceptibility to oxidation.[15] At physiological pH, reactive oxygen species can cleave the carbon-boron bond, degrading the molecule.[15][16] While specific data for the butylaminocarbonyl derivative is not available, researchers should be aware of this potential instability and may need to employ strategies such as using boronate esters or other protecting groups to enhance stability in oxidative environments.[17]

Applications in Research and Development

The unique structure of this compound makes it a valuable tool in several advanced research areas.

-

Pharmaceutical and Agrochemical Synthesis: Its primary use is as a key intermediate in multi-step organic synthesis pathways, particularly for constructing biaryl compounds via Suzuki coupling.[5]

-

Drug Discovery and Medicinal Chemistry: Boronic acids are recognized as important pharmacophores.[18][19] They are used in the design of enzyme inhibitors, with bortezomib being a notable example of an FDA-approved drug containing a boronic acid moiety.[18][19]

-

Protein Degradation: This compound is explicitly marketed as a "Protein Degrader Building Block".[7] This suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or similar molecules, where the boronic acid portion might be used for covalent modification or as a synthetic handle to link different parts of the degrader molecule.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of this compound is essential for safety.

| Category | Recommendation | Source(s) |

| Hazards | May cause skin, eye, and respiratory irritation. Harmful if swallowed. | Inferred from related compounds[3][20][21] |

| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or with respiratory protection (e.g., N95 respirator). | [22] |

| Handling | Avoid generating dust. Wash hands thoroughly after handling. | [21][22] |

| Storage | Storage recommendations vary by supplier, ranging from room temperature to 2-8°C or -20°C. The most prudent approach is to store it in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere, as boronic acids can be hygroscopic. Always follow the specific storage instructions provided by the supplier. | [5][6][7][22] |

Conclusion

This compound is a highly functionalized building block with significant potential for researchers in organic synthesis and drug discovery. Its predictable reactivity in cross-coupling reactions, combined with the modulating properties of its amide side chain, provides a reliable tool for constructing complex molecular architectures. While its core chemistry aligns with that of other phenylboronic acids, including its useful interaction with diols and its potential for dehydration, users must remain mindful of its inherent oxidative instability. By understanding these physical and chemical properties, scientists can fully leverage this compound's capabilities in the development of novel therapeutics, agrochemicals, and advanced materials.

References

-

Phenylboronic acid - Wikipedia. Wikipedia. [Link]

-

Reactivity of Boronic Acids toward Catechols in Aqueous Solution. ACS Publications. [Link]

-

Phenylboronic acid – preparation and application. Georganics. [Link]

-

This compound. MySkinRecipes. [Link]

-

4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid. PubChem. [Link]

-

Phenylboronic acid – Knowledge and References. Taylor & Francis. [Link]

-

This compound, min 97%, 100 grams. hd-labs.com. [Link]

-

B-[4-[(Butylamino)carbonyl]phenyl]boronic acid, 97% Purity, C11H16BNO3, 100 grams. labsupplyoutlaws.com. [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. University of Regensburg. [Link]

-

Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI. [Link]

-

Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PMC - NIH. [Link]

-

Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. [Link]

-

Synthesis of 4-carboxy-phenylboronic acid via saponification reaction. ResearchGate. [Link]

-

Harnessing the Power of Boronic Acids: Applications in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. [Link]

- A kind of preparation method of 4 amino phenyl boronic acid derivative.

-

Boron-Containing Pharmacophore. MIT Technology Licensing Office. [Link]

-

Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development. [Link]

-

A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scirp.org. [Link]

-

Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. DSpace@MIT. [Link]

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 3. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. This compound [myskinrecipes.com]

- 6. usbio.net [usbio.net]

- 7. calpaclab.com [calpaclab.com]

- 8. calpaclab.com [calpaclab.com]

- 9. rsc.org [rsc.org]

- 10. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sciex.com [sciex.com]

- 12. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dspace.mit.edu [dspace.mit.edu]

- 17. researchgate.net [researchgate.net]

- 18. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]

- 20. file.medchemexpress.com [file.medchemexpress.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 4-(Butylaminocarbonyl)phenylboronic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Butylaminocarbonyl)phenylboronic acid is a pivotal building block in modern organic synthesis, primarily utilized as a versatile coupling partner in Suzuki-Miyaura reactions.[1] Its unique structure, featuring a boronic acid moiety for carbon-carbon bond formation and a butylamide group that can modulate physicochemical properties like solubility, makes it a valuable intermediate in the synthesis of pharmaceuticals and functional materials.[2] This guide provides a comprehensive, technically-grounded overview of a robust and efficient synthesis for this compound. Moving beyond a simple recitation of steps, this document elucidates the chemical principles underpinning the chosen synthetic strategy, details a field-proven experimental protocol, and addresses common challenges associated with the purification and handling of arylboronic acids.

Introduction: Strategic Importance and Synthetic Considerations

Significance in Drug Discovery and Materials Science

Arylboronic acids are foundational reagents in synthetic chemistry, most notably for their role in palladium-catalyzed cross-coupling reactions, a discovery that was recognized with the 2010 Nobel Prize in Chemistry.[3] The Suzuki-Miyaura coupling, in particular, offers a powerful method for constructing biaryl and styrenyl structures, which are common motifs in biologically active molecules.[4] The title compound, this compound, extends this utility by incorporating an N-butylamide functional group. This group can serve multiple purposes: it can act as a hydrogen bond donor/acceptor to influence molecular recognition at a biological target, enhance solubility in organic media, and serve as a synthetic handle for further molecular elaboration.

Core Synthetic Challenges

The synthesis of functionalized arylboronic acids is not without its challenges. The boronic acid group, while generally stable, is susceptible to degradation, particularly protodeboronation under certain conditions.[5] Furthermore, boronic acids have a propensity to undergo reversible dehydration to form cyclic anhydride trimers known as boroxines.[6] The presence of boroxines can complicate purification and lead to inconsistent reactivity. Therefore, a successful synthesis requires not only an efficient bond-forming strategy but also a carefully designed purification protocol to ensure the isolation of the pure, monomeric boronic acid.

Synthetic Strategy and Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals two primary disconnection approaches.

Figure 1: Retrosynthetic analysis of the target molecule.

Approach 1 (Amide Coupling): This strategy involves the formation of an amide bond between the readily available starting materials, 4-carboxyphenylboronic acid and butylamine. This is the more direct and atom-economical approach.

Approach 2 (Borylation): This route would begin with an N-butyl-4-halobenzamide, followed by the introduction of the boronic acid group, typically via a palladium-catalyzed Miyaura borylation reaction or through a lithium-halogen exchange followed by quenching with a borate ester.

Rationale for Strategy Selection: Approach 1 is selected as the focus of this guide due to its operational simplicity, convergence, and the commercial availability of both starting materials. Direct amidation avoids the multi-step preparation of the halo-amide precursor and the use of expensive palladium catalysts for the borylation step.

Synthesis Pathway: Boric Acid-Catalyzed Direct Amidation

The direct condensation of a carboxylic acid and an amine is a thermodynamically favorable but kinetically slow process. Boric acid has emerged as an inexpensive, low-toxicity, and highly effective catalyst for this transformation.[7]

Mechanism Rationale: The catalytic cycle is believed to involve the formation of a mixed anhydride or an acyloxyboron intermediate from the reaction of the carboxylic acid and boric acid. This intermediate is significantly more electrophilic than the parent carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond and regenerate the boric acid catalyst.[8] This method is particularly advantageous as it often requires simple removal of water to drive the reaction to completion, aligning with green chemistry principles.

Figure 2: Simplified catalytic cycle for boric acid-catalyzed amidation.

Detailed Experimental Protocol

Disclaimer: This procedure is intended for use by trained chemists. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Materials

| Reagent/Material | CAS Number | M.W. ( g/mol ) | Quantity | Notes |

| 4-Carboxyphenylboronic acid | 14047-29-1 | 165.95 | 10.0 g (60.3 mmol) | Ensure purity; may contain boroxine anhydride. |

| n-Butylamine | 109-73-9 | 73.14 | 5.3 g (7.4 mL, 72.3 mmol) | 1.2 equivalents. Use freshly distilled. |

| Boric Acid | 10043-35-3 | 61.83 | 0.186 g (3.0 mmol) | 5 mol % catalyst loading. |

| Toluene | 108-88-3 | 92.14 | 200 mL | Anhydrous grade. |

| Hydrochloric Acid (1 M) | 7647-01-0 | - | As needed | For work-up. |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | For extraction. |

| Brine (Saturated NaCl) | 7647-14-5 | - | As needed | For washing. |

| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | - | As needed | For drying. |

Step-by-Step Synthesis Procedure

-

Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser under a nitrogen atmosphere, and a glass stopper.

-

Charging Reagents: To the flask, add 4-carboxyphenylboronic acid (10.0 g, 60.3 mmol), boric acid (0.186 g, 3.0 mmol), and toluene (200 mL).

-

Addition of Amine: Begin stirring the suspension and add n-butylamine (7.4 mL, 72.3 mmol) in one portion via syringe.

-

Azeotropic Dehydration: Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 12-18 hours). The reaction mixture should become a clear, homogeneous solution.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane or by LC-MS. The starting carboxylic acid is significantly more polar than the product amide.

-

Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator to yield a solid or oily residue.

Work-up and Isolation

-

Redissolution: Dissolve the crude residue in ethyl acetate (150 mL).

-

Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL) to remove any unreacted butylamine, followed by water (1 x 50 mL), and finally with brine (1 x 50 mL). The acidic wash is critical for removing the basic amine starting material.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the drying agent with a small amount of ethyl acetate.

-

Final Concentration: Concentrate the filtrate under reduced pressure to afford the crude product, typically as an off-white solid.

Figure 3: Experimental workflow for the synthesis of the target compound.

Purification and Characterization

Purification of arylboronic acids requires specific techniques to ensure the removal of impurities and the boroxine trimer.

Recommended Purification Protocol: Recrystallization

The crude product obtained from the work-up is often of high purity. However, recrystallization can be performed to obtain analytically pure material.

-

Solvent Selection: A suitable solvent system is a mixture of ethyl acetate and hexanes.

-

Procedure: Dissolve the crude solid in a minimum amount of hot ethyl acetate. Slowly add hexanes until the solution becomes turbid. Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, and finally in an ice bath.

-

Isolation: Collect the resulting crystals by vacuum filtration, wash with cold hexanes, and dry under high vacuum.

Expert Insight: Unlike many simple arylboronic acids, the amide functionality in the target molecule significantly alters its polarity, making column chromatography on silica gel a viable but often unnecessary option. If chromatography is required, a gradient elution from ethyl acetate/hexanes to 5-10% methanol in dichloromethane is typically effective.[9]

Characterization Data

The final product should be characterized to confirm its identity and purity.

| Analysis | Expected Result |

| Appearance | White to off-white solid |

| Melting Point | 206-210 °C[1] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.45 (t, 1H), 7.90 (d, 2H), 7.85 (d, 2H), 3.30 (q, 2H), 1.55 (p, 2H), 1.35 (sext, 2H), 0.90 (t, 3H). Note: Boronic acid protons B(OH)₂ are often broad and may not be observed. |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 166.5, 137.0, 134.5, 127.0, 39.0, 31.5, 19.5, 13.5. Note: Carbon attached to Boron may not be observed or may be broad. |

| Mass Spec (ESI+) | m/z = 222.1 [M+H]⁺ |

Safety, Handling, and Storage

-

Handling: Handle boronic acids in a well-ventilated area. Avoid inhalation of dust.

-

Storage: Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1] This minimizes moisture exposure and prevents slow degradation or boroxine formation.

Conclusion

This guide outlines an efficient, robust, and scalable synthesis of this compound via a boric acid-catalyzed direct amidation. The chosen strategy is advantageous due to its operational simplicity and use of readily available, inexpensive materials. By providing a detailed protocol and explaining the rationale behind critical steps in reaction execution and purification, this document serves as a practical resource for researchers aiming to synthesize this valuable building block for applications in drug discovery and materials science.

References

- A process for purification of boronic acid and its derivatives.

- How to purify boronic acids/boronate esters?

- Purific

- This compound. MySkinRecipes.

- Boric acid-catalyzed amide formation from carboxylic acids and amines. Organic Syntheses.

- Suzuki reaction. Wikipedia.

- Boric acid. Organic Syntheses.

- The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.

- Organoborane coupling reactions (Suzuki coupling). PMC, NIH.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Organic Syntheses Procedure for arylboronic acids. Organic Syntheses.

- 4-(Diethylcarbamoyl)phenylboronic acid. Chem-Impex.

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. orgsyn.org [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

Introduction: The Significance of 4-(Butylaminocarbonyl)phenylboronic Acid in Modern Drug Discovery

An In-depth Technical Guide to the Structural Characterization of 4-(Butylaminocarbonyl)phenylboronic Acid

Boronic acids and their derivatives have become indispensable scaffolds in medicinal chemistry and pharmaceutical development.[1][2] Their unique ability to form reversible covalent bonds with diols makes them valuable for targeting glycoproteins and carbohydrates, while their utility in Suzuki-Miyaura cross-coupling reactions has revolutionized the synthesis of complex organic molecules.[1][3] this compound is a key building block within this class, merging the reactive boronic acid moiety with an N-substituted benzamide. This structure is of significant interest to researchers developing enzyme inhibitors, protein degraders, and targeted therapeutic agents.[4][5]

The butylaminocarbonyl group can modulate the compound's physicochemical properties, such as solubility and cell permeability, and can act as a vector for directing the molecule to specific biological targets.[3] Given its pivotal role as a synthetic intermediate and potential therapeutic agent, unambiguous structural characterization is not merely a formality but a cornerstone of quality control, ensuring reproducibility in research and safety in drug development.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core analytical techniques required for the definitive structural elucidation and purity assessment of this compound. We will delve into the causality behind experimental choices, present validated protocols, and synthesize the data from multiple techniques to build a complete and trustworthy structural profile.

Core Physicochemical & Structural Data

A foundational step in characterization is the confirmation of basic physical and chemical properties. This data serves as the initial checkpoint for sample identity and purity.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₆BNO₃ | [3][5] |

| Molecular Weight | 221.06 g/mol | [3][6] |

| CAS Number | 252663-48-2 | [3][5] |

| Appearance | White to off-white solid/powder | Inferred from general properties |

| Melting Point | 206-210 °C | [3] |

| Purity | Typically ≥97% | [5][6] |

| Storage | 2-8°C, dry, sealed environment | [3] |

Part 1: Spectroscopic Elucidation

Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides information on the connectivity, environment, and number of different types of atoms. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR is essential.

Causality of NMR Analysis:

-

¹H NMR confirms the presence and connectivity of all hydrogen atoms, revealing the substitution pattern of the aromatic ring and the structure of the butyl chain.

-

¹³C NMR identifies all unique carbon environments, from the aromatic ring to the carbonyl and alkyl carbons.

-

¹¹B NMR is crucial for confirming the state of the boron atom. It can distinguish between the trigonal planar sp²-hybridized boronic acid and the tetrahedral sp³-hybridized boronate species that may form in the presence of diols or certain solvents.[7][8]

Expected Spectral Features:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

~8.0 ppm (s, 2H): Broad singlet for the two hydroxyl protons of the B(OH)₂ group.

-

~7.8-7.9 ppm (m, 4H): Two overlapping doublets for the four aromatic protons, characteristic of a 1,4-disubstituted benzene ring.

-

~8.4 ppm (t, 1H): Triplet for the amide N-H proton.

-

~3.3 ppm (q, 2H): Quartet for the -CH₂- group adjacent to the amide nitrogen.

-

~1.5 ppm (m, 2H): Multiplet for the second -CH₂- group of the butyl chain.

-

~1.3 ppm (m, 2H): Multiplet for the third -CH₂- group of the butyl chain.

-

~0.9 ppm (t, 3H): Triplet for the terminal -CH₃ group.

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

~166 ppm: Carbonyl carbon (C=O).

-

~134-138 ppm: Aromatic carbons C1 and C4.

-

~127-129 ppm: Aromatic carbons C2, C3, C5, C6.

-

~39 ppm: Butyl -CH₂- adjacent to the nitrogen.

-

~31 ppm: Butyl -CH₂-.

-

~19 ppm: Butyl -CH₂-.

-

~13 ppm: Terminal methyl (-CH₃) carbon.

-

-

¹¹B NMR (DMSO-d₆, 128 MHz):

-

A single, relatively broad peak expected between +18 to +30 ppm , characteristic of a trigonal sp² boronic acid.[7]

-

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve both the polar boronic acid and amide functionalities and to slow the exchange of labile O-H and N-H protons.

-

Homogenization: Gently vortex the tube until the sample is fully dissolved. A brief sonication may be used if necessary.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

-

Shimming & Locking: Allow the instrument to lock onto the deuterium signal of the solvent and perform automated shimming to optimize magnetic field homogeneity.

-

Acquisition: Acquire ¹H, ¹³C, and ¹¹B NMR spectra using standard instrument parameters. For ¹³C, a sufficient number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals and assign chemical shifts for all spectra, referencing the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight of a compound and providing structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids.

Causality of MS Analysis:

-

Molecular Ion Peak: ESI-MS in either positive or negative mode should reveal the molecular weight of the compound, confirming its elemental composition.

-

Isotopic Pattern: A key diagnostic feature is the presence of boron's natural isotopic distribution (¹⁰B at ~20% and ¹¹B at ~80%), which results in a characteristic pattern for boron-containing fragments.[9]

-

Fragmentation: While ESI is soft, some fragmentation can occur. The facile dehydration of boronic acids to form boroxines (cyclic anhydrides) is a common gas-phase reaction that can be observed.[9] Other fragments can help confirm the connectivity of the butylamide side chain.

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent mixture, such as 1:1 methanol:water or acetonitrile:water.[10]

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Method Setup: Set up the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature). The analysis can be performed in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize information.

-

Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-600 Da).

-

Data Analysis: Identify the molecular ion peak and compare it to the theoretical exact mass. Analyze the isotopic pattern for the presence of boron and identify any significant fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality of FT-IR Analysis: The presence of specific covalent bonds (e.g., O-H, N-H, C=O, C-N, B-O) gives rise to characteristic absorption bands in the IR spectrum. This allows for quick confirmation of the key functional moieties within the this compound structure. The spectrum is a molecular fingerprint.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Boronic acid, B(OH)₂ |

| ~3300 (sharp/med) | N-H stretch | Secondary amide, R-CO-NH-R |

| ~3050 | C-H stretch (sp²) | Aromatic C-H |

| 2960-2850 | C-H stretch (sp³) | Alkyl C-H (butyl chain) |

| ~1640 | C=O stretch | Amide I band |

| ~1550 | N-H bend | Amide II band |

| 1600, 1480 | C=C stretch | Aromatic ring |

| ~1350 | B-O stretch | Asymmetric B-O stretch |

| ~750 | C-H bend | Para-disubstituted ring |

Note: The positions of O-H and N-H bands are sensitive to hydrogen bonding.[11][12]

-

Sample Preparation: Weigh ~1-2 mg of the sample and ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grinding: Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Background Scan: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Data Analysis: Label the significant peaks in the spectrum and assign them to the corresponding functional group vibrations.

Part 2: Crystallographic and Chromatographic Analysis

While spectroscopy provides a detailed picture of the molecular structure, crystallography offers the definitive atomic arrangement in the solid state, and chromatography confirms the sample's purity.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline compound.[13] It provides precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding.

Causality of SC-XRD Analysis: For phenylboronic acids, SC-XRD is particularly insightful. These molecules frequently form hydrogen-bonded dimers in the solid state, where two boronic acid groups associate via O-H···O interactions.[9][14][15] SC-XRD can confirm this arrangement and reveal how the butylaminocarbonyl substituents pack within the crystal lattice, influencing the material's bulk properties.

-

Crystal Growth: High-quality single crystals are essential.[16] This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, water, or ethyl acetate/hexane). The process may take several days to weeks.

-

Crystal Selection & Mounting: A suitable crystal (well-formed, clear, ~0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head, often using a cryoloop.[16]

-

Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (e.g., 100 K) to reduce thermal vibration. X-ray diffraction data is collected by rotating the crystal in a monochromatic X-ray beam.[13][16]

-

Structure Solution: The collected diffraction intensities are processed, and computational methods (direct methods or Patterson function) are used to solve the phase problem and generate an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best fit. Hydrogen atoms are typically located from the difference map.

-

Validation & Reporting: The final structure is validated using crystallographic software and reported in a standard format, such as a Crystallographic Information File (CIF).

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of a chemical compound by separating it from potential impurities, such as starting materials, byproducts, or degradation products.

Causality of HPLC Analysis: The analysis of boronic acids by reversed-phase HPLC can be challenging due to the facile hydrolysis of boronic acid pinacol esters (a common precursor) to the more polar boronic acid.[17] Furthermore, on-column degradation can occur under typical acidic mobile phases. Therefore, method development must focus on stabilizing the analyte. Using a high pH mobile phase (e.g., pH > 10) can help mitigate on-column degradation of related esters, while ion-pairing reagents can improve the retention of hydrophilic boronic acids.[17]

-

Sample Preparation: Accurately prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at ~1 mg/mL. Dilute further with the mobile phase to a working concentration of ~0.1 mg/mL.

-

Instrumentation & Column:

-

System: HPLC with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of (A) water with a buffer (e.g., 10 mM ammonium bicarbonate, pH adjusted) and (B) acetonitrile.

-

-

Method Parameters:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Set to a λ_max of the compound (e.g., ~254 nm), determined by a UV scan.

-

Gradient: A typical gradient might run from 10% B to 90% B over 20 minutes.

-

-

Analysis: Inject the sample and integrate the area of all peaks detected. Calculate the purity of the main peak as a percentage of the total peak area.

Integrated Data Summary & Conclusion

No single technique provides a complete structural picture. True scientific trustworthiness is achieved by synthesizing data from orthogonal methods, where each result validates the others.

| Structural Feature | Primary Confirmation Technique(s) | Supporting Evidence |

| Molecular Formula (C₁₁H₁₆BNO₃) | Mass Spectrometry (Exact Mass) | NMR (Integration), Elemental Analysis |

| Molecular Weight (221.06) | Mass Spectrometry ([M+H]⁺, [M-H]⁻) | N/A |

| 1,4-Disubstituted Benzene Ring | ¹H NMR (Aromatic Splitting Pattern) | ¹³C NMR (Number of Ar-C signals), FT-IR |

| Butyl Side Chain | ¹H & ¹³C NMR (Alkyl signals, coupling) | Mass Spectrometry (Fragmentation) |

| Amide Functional Group | FT-IR (Amide I & II bands) | ¹H NMR (N-H signal), ¹³C NMR (C=O signal) |

| Boronic Acid Group | ¹¹B NMR (Chemical Shift) | FT-IR (O-H, B-O bands), MS (Isotopic Pattern) |

| 3D Structure & Intermolecular Bonds | Single-Crystal X-ray Diffraction | FT-IR (H-bonding indicated by broad O-H) |

| Purity | HPLC (Peak Area %) | NMR (Absence of impurity signals) |

References

-

Hall, D. G. (Ed.). (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

-

Couto, M., et al. (2019). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods.

-

Santucci, L., & Gilman, H. (1957). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry.

-

Request PDF. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. ResearchGate.

-

Staw-Szewczyk, K., et al. (2020). Influence of Substituent Type and Position on the Adsorption Mechanism of Phenylboronic Acids: Infrared, Raman, and Surface-Enhanced Raman Spectroscopy Studies. The Journal of Physical Chemistry A.

-

Oliveira, B. G., & Tormena, C. F. (2010). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry.

-

MySkinRecipes. (n.d.). This compound.

-

Luta, E., & Byrnes, S. (2004). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Langmuir.

-

Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A.

-

Wang, Y., et al. (2016). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis.

-

Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed.

-

ChemicalBook. (n.d.). 4(tert-Butoxycarbonyl-N-methylamino)-phenylboronic acid(945756-49-0) 1H NMR spectrum.

-

Caselli, E., et al. (2012). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC.

-

BenchChem. (2025). A Comparative Guide to the X-ray Crystal Structure of 2,5-Difluorophenylboronic Acid Derivatives and Related Compounds.

-

Jezierska, A., et al. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. Molecules.

-

ResearchGate. (n.d.). Identification, crystallization, and first X-ray structure analyses of phenyl boronic acid-based inhibitors of human carbonic anhydrase-II.

-

Wikipedia. (n.d.). X-ray crystallography.

-

SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity.

-

Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.

-

LabAlley. (n.d.). B-[4-[(Butylamino)carbonyl]phenyl]boronic acid, 97% Purity, C11H16BNO3, 100 grams.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Harnessing the Power of Boronic Acids: Applications in Pharmaceutical Synthesis.

-

Fernandes, G. F. S., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.

-

Ben-Shabat, S., et al. (2004). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. D-Scholarship@Pitt.

-

Zhang, Y., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC - NIH.

-

Sigma-Aldrich. (n.d.). 4-(N-Boc-amino)phenylboronic acid pinacol ester 97%.

-

LabAlley. (n.d.). This compound, min 97%, 100 grams.

-

Supporting Information. (n.d.). Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative.

-

Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central.

-

Zhang, G., & Zhao, Y. (2017). Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application.

-

Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed.

-

Griffiths, R. L., et al. (2008). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate.

-

Flanagan, K. J., & Senge, M. O. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. PMC - NIH.

-

Sigma-Aldrich. (n.d.). 4-[(Phenylamino)carbonyl]phenylboronic acid pinacol ester 97%.

-

ChemicalBook. (n.d.). 4-(METHOXYCARBONYL)PHENYLBORONIC ACID(99768-12-4) 1H NMR spectrum.

-

PubChem. (n.d.). 4-Methoxycarbonylphenylboronic acid.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. calpaclab.com [calpaclab.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

solubility of 4-(Butylaminocarbonyl)phenylboronic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 4-(Butylaminocarbonyl)phenylboronic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a key building block in pharmaceutical and materials science research. While specific quantitative solubility data for this compound is not widely published, this document synthesizes foundational principles of boronic acid chemistry, insights from structurally analogous compounds, and field-proven experimental protocols. It is designed to empower researchers, chemists, and drug development professionals with the theoretical knowledge and practical methodologies required to accurately characterize the solubility of this reagent in a range of common organic solvents. The guide details step-by-step protocols for both thermodynamic and kinetic solubility determination, explains the critical scientific principles behind procedural choices, and provides templates for systematic data presentation.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₁H₁₆BNO₃ and a molecular weight of 221.06 g/mol , is an important arylboronic acid derivative.[1][2] Its structure features a phenylboronic acid core, which is central to its utility in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] The para-substituted butylamide group (-C(O)NH(CH₂)₃CH₃) imparts specific steric and electronic properties, influencing the molecule's reactivity, crystal packing, and, critically, its solubility profile.

Understanding the solubility of this compound is paramount for its practical application. In process chemistry and drug development, solubility dictates the choice of reaction solvent, affects reaction kinetics and yield, and is a critical parameter for purification via crystallization.[3][4] For formulation scientists, solubility is a key determinant of a drug candidate's potential bioavailability.[5][6] This guide addresses the critical need for a robust methodology to approach the solubility determination of this specific and valuable compound.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 252663-48-2 | [1][2][7] |

| Molecular Formula | C₁₁H₁₆BNO₃ | [1][2] |

| Molecular Weight | 221.06 g/mol | [1][2] |

| Melting Point | 206-210 °C | [1] |

Theoretical Framework and Predicted Solubility Profile

The solubility of a compound is governed by the interplay of its intrinsic properties and those of the solvent, summarized by the principle "like dissolves like." For this compound, several structural features are key:

-

The Boronic Acid Group (-B(OH)₂): This group is polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a hydrogen bond acceptor (at the oxygen atoms). This feature promotes solubility in polar solvents.[8] However, boronic acids can undergo reversible dehydration to form cyclic anhydride trimers known as boroximes, which are less polar and can complicate solubility equilibria.[9]

-

The Amide Linkage (-C(O)NH-): The amide group is also highly polar and is a strong hydrogen bond donor (N-H) and acceptor (C=O). This significantly contributes to its potential solubility in protic and polar aprotic solvents.

-

The Phenyl Ring and Butyl Chain: These hydrocarbon portions of the molecule are nonpolar and lipophilic. They contribute to solubility in less polar organic solvents through van der Waals interactions.

Expert Prediction: Based on these structural components and published data on similar arylboronic acids, a general solubility profile can be predicted.[4][10]

-